![molecular formula C12H9N3OS B4423795 N-(1H-indazol-5-yl)thiophene-2-carboxamide](/img/structure/B4423795.png)
N-(1H-indazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(1H-indazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of indazole and thiophene. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring, while thiophene is a five-membered ring containing sulfur. The combination of these two moieties in this compound results in a compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, are known to have a wide range of biological properties and can bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-(2H-indazol-5-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between N-(2H-indazol-5-yl)thiophene-2-carboxamide and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This interaction highlights the compound’s potential as an anti-inflammatory agent.
Cellular Effects
N-(2H-indazol-5-yl)thiophene-2-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-(2H-indazol-5-yl)thiophene-2-carboxamide has been found to inhibit cell proliferation and induce apoptosis . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Additionally, the compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of N-(2H-indazol-5-yl)thiophene-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of inflammatory mediators . Furthermore, N-(2H-indazol-5-yl)thiophene-2-carboxamide has been shown to interact with DNA, leading to changes in gene expression that promote apoptosis in cancer cells . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2H-indazol-5-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that N-(2H-indazol-5-yl)thiophene-2-carboxamide remains stable under physiological conditions, maintaining its bioactivity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory and anti-cancer effects, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N-(2H-indazol-5-yl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of N-(2H-indazol-5-yl)thiophene-2-carboxamide have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(2H-indazol-5-yl)thiophene-2-carboxamide is involved in various metabolic pathways, interacting with several enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes result in the formation of active metabolites that contribute to the compound’s bioactivity . Additionally, N-(2H-indazol-5-yl)thiophene-2-carboxamide affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(2H-indazol-5-yl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, N-(2H-indazol-5-yl)thiophene-2-carboxamide interacts with various binding proteins that facilitate its distribution to different cellular compartments . This efficient transport and distribution are crucial for the compound’s bioactivity and therapeutic effects.
Subcellular Localization
N-(2H-indazol-5-yl)thiophene-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing N-(2H-indazol-5-yl)thiophene-2-carboxamide to these specific compartments . This subcellular localization is essential for the compound’s interaction with its target biomolecules and subsequent bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones using copper(II) acetate as a catalyst.
Formation of Thiophene Core: Thiophene derivatives can be synthesized through methods such as the Michael addition followed by cyclization of enynes and potassium sulfide in the presence of copper(II) chloride.
Coupling of Indazole and Thiophene: The final step involves coupling the indazole and thiophene cores through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of alkylated thiophene derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene core but differ in their substitution patterns and reactivity.
Uniqueness
N-(1H-indazol-5-yl)thiophene-2-carboxamide is unique due to its combination of indazole and thiophene moieties, which imparts distinct chemical and biological properties.
Biological Activity
N-(1H-indazol-5-yl)thiophene-2-carboxamide is a synthetic organic compound that has gained attention for its diverse biological activities. The compound features a unique combination of indazole and thiophene moieties, which are known for their pharmacological significance. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.25 g/mol. The structure comprises an indazole ring linked to a thiophene-2-carboxamide core, which contributes to its distinctive chemical properties and biological activities.
Structural Features
Feature | Description |
---|---|
Indazole Moiety | Known for various biological activities, including anticancer and anti-inflammatory effects. |
Thiophene Ring | Enhances the compound's interaction with biological targets. |
Carboxamide Group | Imparts solubility and stability to the molecule. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indazole moiety may inhibit specific enzymes involved in inflammatory and cancer pathways, while the thiophene ring can engage with various receptors, influencing cellular signaling pathways.
Therapeutic Applications
- Anticancer Activity : Compounds with indazole structures have shown significant anticancer activity. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurological disorders such as depression and Parkinson's disease .
Study on Anticancer Properties
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value observed at 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.
Study on MAO-B Inhibition
Another study highlighted the compound's potential as a selective MAO-B inhibitor. In vitro assays demonstrated an IC50 value of approximately 0.612 nM, indicating high potency and selectivity compared to MAO-A . This finding supports its exploration in treating mood disorders.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
N-(1H-indazol-5-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPXYOFNYTTBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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